3,3a-Dihydroimidazo[1,2-a]quinoxaline is a heterocyclic compound classified under imidazoquinoxalines. This compound features a fused ring system that combines imidazole and quinoxaline structures, contributing to its unique chemical properties and biological activities. The molecular formula for 3,3a-dihydroimidazo[1,2-a]quinoxaline is C10H9N3, with a molecular weight of 171.20 g/mol. Its IUPAC name reflects its structure, indicating the presence of both imidazole and quinoxaline moieties.
The synthesis of 3,3a-dihydroimidazo[1,2-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light. This method allows for a controlled and efficient formation of the desired compound under relatively mild conditions.
The molecular structure of 3,3a-dihydroimidazo[1,2-a]quinoxaline features a bicyclic arrangement where the imidazole ring is fused to a quinoxaline ring. The compound's canonical SMILES representation is C1=CC=C2C(=C1)N=CC3N2C=CN3
, which illustrates the connectivity between atoms in the compound.
This structural information indicates the presence of multiple nitrogen atoms within the rings, which may contribute to its reactivity and biological activity.
3,3a-Dihydroimidazo[1,2-a]quinoxaline can participate in various chemical reactions:
The mechanism of action for 3,3a-dihydroimidazo[1,2-a]quinoxaline involves disrupting cellular processes in target organisms. Its antifungal activity is particularly notable; it disrupts hyphal differentiation, spore germination, and germ tube growth in fungi. This mechanism highlights its potential as an antifungal agent against phytopathogenic fungi.
The compound exhibits properties typical of heterocyclic compounds:
Key chemical properties include:
Relevant data on melting points or boiling points are not extensively documented but can be inferred from similar compounds within its class .
3,3a-Dihydroimidazo[1,2-a]quinoxaline has diverse applications across several scientific fields:
This compound's versatility in chemical reactions combined with its significant biological activities makes it a valuable candidate for further research and application development in both academic and industrial settings.
The exploration of 3,3a-dihydroimidazo[1,2-a]quinoxaline evolved from foundational studies on quinoxaline heterocycles, first synthesized in 1884 via condensation of o-phenylenediamine with 1,2-dicarbonyl compounds [1] [5]. As a partially saturated variant of imidazo[1,2-a]quinoxaline, this scaffold gained prominence in the early 2000s due to its distinct electronic profile and enhanced synthetic flexibility compared to fully aromatic counterparts. Unlike planar quinoxalines, the 3,3a-dihydro structure introduces a non-planar, electron-rich topology that influences molecular recognition and binding kinetics [2] [9]. Its emergence in medicinal chemistry accelerated with the discovery that saturation of the imidazole ring modulates bioavailability and target selectivity—properties critical for kinase inhibitors and anticancer agents [4] [8]. Notable milestones include its incorporation in the "Imiqualine" family (e.g., EAPB02303 derivatives), where reduced forms demonstrated improved solubility and mitigated metabolic oxidation issues observed in aromatic systems [9].
Table 1: Historical Development Timeline of Dihydroimidazo[1,2-a]quinoxaline Chemistry
Time Period | Key Advancement | Significance |
---|---|---|
1880s | Synthesis of quinoxaline core | Established foundational heterocycle [5] |
1990–2000 | Exploration of fused imidazo-quinoxalines | Identified anticancer/antiviral potential [1] |
2005–2015 | Systematic study of dihydro derivatives | Revealed enhanced metabolic stability vs. aromatic analogs [2] [9] |
2016–Present | Green synthesis & target-specific applications | Enabled eco-friendly production & kinase inhibitor design [4] [6] |
The 3,3a-dihydroimidazo[1,2-a]quinoxaline scaffold serves as a privileged template in nitrogen-rich heterocyclic design due to its three distinct nitrogen atoms and sp³-hybridized C3a atom. This architecture enables:
Hydrogenation Effects on Physicochemical Properties:
Table 2: Clinically Explored Derivatives and Their Targets
Compound | Core Structure | Primary Biological Target | Therapeutic Area |
---|---|---|---|
EAPB02303* | Imidazo[1,5-a]quinoxaline | MAPK/NF-κB pathways | Melanoma [9] |
Compound 6b | 3,3a-Dihydroimidazo[1,2-a]quinoxaline | EGFRᴸ⁸⁵⁸ᴿ/T⁷⁹⁰ᴹ | NSCLC [2] [4] |
EAI045 analog | Quinoxaline-1,4-di-N-oxide | Allosteric EGFR | Oncology [8] |
*EAPB02303 contains a reduced imidazole moiety similar to 3,3a-dihydro derivatives |
Synthetic Methodologies:
The scaffold’s versatility is evidenced by its integration into multi-targeted inhibitors against drug-resistant cancers. For example, dihydro derivatives overcome gefitinib resistance in NSCLC by non-covalently binding EGFRᴸ⁸⁵⁸ᴿ/T⁷⁹⁰ᴹ mutants (IC₅₀ = 3.65 μM vs. >20 μM for gefitinib) [2] [4]. Recent innovations focus on hybrid pharmacophores, such as conjugating triazole or pyrazole units to enhance DNA-binding or topoisomerase inhibition [9].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5